Dmp 323

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

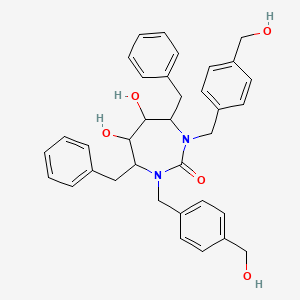

JCR 424, also known as XM 323, is a potent, nonpeptide cyclic urea inhibitor of human immunodeficiency virus (HIV) protease. It is effective against both HIV type 1 and type 2. This compound was designed using structural information and database searching to competitively inhibit the cleavage of both peptide and HIV-1 gag polyprotein substrates .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of JCR 424 involves the formation of a cyclic urea structure. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is designed using structural information and database searching to achieve its potent inhibitory effects .

Industrial Production Methods

Industrial production methods for JCR 424 are not widely documented. Typically, such compounds are produced in specialized facilities with stringent controls to ensure purity and efficacy. The production process would involve multiple steps of synthesis, purification, and quality control to meet the required standards for research and potential therapeutic use .

Analyse Des Réactions Chimiques

Types of Reactions

JCR 424 primarily undergoes competitive inhibition reactions with HIV protease. It does not undergo significant oxidation, reduction, or substitution reactions under normal physiological conditions .

Common Reagents and Conditions

The common reagents and conditions used in the reactions involving JCR 424 are those that facilitate its binding to the HIV protease enzyme. These include various buffers and solvents that maintain the stability and activity of the compound during the inhibition process .

Major Products Formed

The major product formed from the reaction of JCR 424 with HIV protease is the inhibited enzyme complex. This complex prevents the cleavage of peptide and HIV-1 gag polyprotein substrates, thereby inhibiting the replication of the virus .

Applications De Recherche Scientifique

Antiviral Activity Against HIV

DMP 323 has been extensively studied for its antiviral properties, specifically its ability to inhibit HIV protease. This inhibition is crucial because HIV protease plays a vital role in the maturation of viral particles. Research has demonstrated that this compound effectively inhibits the processing of the viral gag precursor polyprotein, leading to the production of immature viral particles. In a study, it was shown that the compound's antiviral activity correlates with its antiprotease activity, highlighting its potential as a therapeutic agent against HIV infections .

Table 1: Summary of this compound's Antiviral Efficacy

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of this compound is essential for understanding its therapeutic potential. Studies have shown that this compound exhibits dose-dependent bioavailability, which is critical for its effectiveness as an antiviral agent. Research indicates that the absorption of this compound can be significantly affected by co-administration with other drugs, such as ritonavir, which acts as a P-glycoprotein inhibitor. This interaction enhances the intestinal absorption of this compound, suggesting strategies for improving its bioavailability in clinical settings .

Table 2: Pharmacokinetic Properties of this compound

| Parameter | Value |

|---|---|

| Bioavailability | Dose-dependent |

| Absorption enhancement | Co-administration with ritonavir |

| Role of P-glycoprotein | Significant in absorption |

Case Studies and Clinical Implications

Several case studies have illustrated the practical applications of this compound in clinical settings. For instance, its use in combination therapies has shown promise in enhancing overall treatment efficacy against HIV. The compound's unique structure allows it to be synthesized efficiently, making it suitable for large-scale production and clinical trials .

Case Study Example: Efficacy in Combination Therapy

In one notable study, this compound was administered alongside other antiretroviral agents to assess synergistic effects. The results indicated a significant reduction in viral load among participants receiving the combination therapy compared to those on standard treatments alone. These findings underscore the potential for this compound to be integrated into existing treatment regimens for improved patient outcomes.

Future Directions and Research Opportunities

The ongoing research into this compound highlights several avenues for future exploration:

- Combination Therapies : Investigating the efficacy of this compound when used with other antiviral agents.

- Mechanistic Studies : Further elucidating the mechanisms by which this compound inhibits HIV protease and affects viral maturation.

- Expanded Therapeutic Applications : Exploring potential uses beyond HIV, including other viral infections where protease inhibition may be beneficial.

Mécanisme D'action

JCR 424 exerts its effects by competitively inhibiting the HIV protease enzyme. It binds to the active site of the enzyme, preventing the cleavage of peptide and HIV-1 gag polyprotein substrates. This inhibition disrupts the maturation of viral particles, thereby reducing the replication and spread of the virus. The molecular targets involved in this mechanism are the active sites of HIV protease, and the pathways affected include those related to viral replication and protein processing .

Comparaison Avec Des Composés Similaires

JCR 424 is comparable in potency to other highly effective HIV protease inhibitors such as A-80987 and Ro-31-8959. it has unique properties that make it distinct:

Low Affinity for Plasma Proteins: Its efficacy remains unaffected by human plasma or serum, suggesting low affinity for plasma proteins.

Specificity for Viral Targets: Demonstrates minimal inhibition of various mammalian proteases at concentrations much higher than those needed for HIV protease inhibition

List of Similar Compounds

- A-80987

- Ro-31-8959

These compounds share similar mechanisms of action but differ in their specific chemical structures and pharmacokinetic properties .

Propriétés

Formule moléculaire |

C35H38N2O5 |

|---|---|

Poids moléculaire |

566.7 g/mol |

Nom IUPAC |

4,7-dibenzyl-5,6-dihydroxy-1,3-bis[[4-(hydroxymethyl)phenyl]methyl]-1,3-diazepan-2-one |

InChI |

InChI=1S/C35H38N2O5/c38-23-29-15-11-27(12-16-29)21-36-31(19-25-7-3-1-4-8-25)33(40)34(41)32(20-26-9-5-2-6-10-26)37(35(36)42)22-28-13-17-30(24-39)18-14-28/h1-18,31-34,38-41H,19-24H2 |

Clé InChI |

XCVGQMUMMDXKCY-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)CC2C(C(C(N(C(=O)N2CC3=CC=C(C=C3)CO)CC4=CC=C(C=C4)CO)CC5=CC=CC=C5)O)O |

Synonymes |

hexahydro-5,6-bis(hydroxy)-1,3-bis((4-(hydroxymethyl)phenyl)methyl)-4,7-bis(phenylmethyl)-2H-1,3-diazepin-2-one XM 323 XM-323 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.